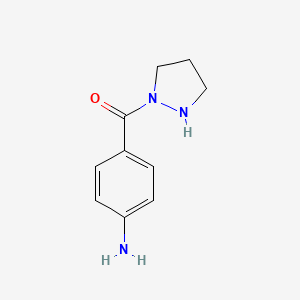
(4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone
Übersicht
Beschreibung
4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone (4-APTPM) is an important organic compound that has been used in a variety of scientific applications. 4-APTPM is a versatile compound that can be used in synthetic chemistry, biochemistry, and medicinal chemistry. It is a highly reactive compound that can be used to synthesize a wide range of compounds and molecules. 4-APTPM has also been used in biological research to study the mechanisms of action of drugs and to investigate the biochemical and physiological effects of drugs. In
Wissenschaftliche Forschungsanwendungen
(4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone has been used in a variety of scientific research applications. It has been used in synthetic chemistry to synthesize a wide range of compounds and molecules. In biochemistry, (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone has been used to study the mechanisms of action of drugs and to investigate the biochemical and physiological effects of drugs. In medicinal chemistry, (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone has been used to synthesize a variety of drugs, including anti-inflammatory drugs, antifungal drugs, and antibiotics.
Wirkmechanismus
The mechanism of action of (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone is not completely understood. It is believed that (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone binds to specific proteins in the body, which then activate certain biochemical pathways that lead to the desired effects. For example, (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone has been shown to bind to certain proteins in the body that are involved in the production of inflammatory mediators, leading to anti-inflammatory effects.
Biochemische Und Physiologische Effekte
(4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone has anti-inflammatory, antifungal, and antibacterial properties. It has also been shown to have anti-cancer properties, as well as anti-viral and anti-bacterial effects. In addition, (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone has been shown to have neuroprotective effects, as well as anti-oxidant and anti-apoptotic effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone in laboratory experiments include its high reactivity and its ability to form a wide range of compounds and molecules. It is also relatively easy to synthesize and can be used to study the mechanisms of action of drugs and to investigate the biochemical and physiological effects of drugs. The main limitation of using (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone in laboratory experiments is that it is a highly reactive compound and must be handled with care.
Zukünftige Richtungen
The potential future directions for (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone include further investigation into its biochemical and physiological effects, as well as its potential applications in drug development. Additional research into the mechanism of action of (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone could lead to the development of new drugs and therapies that could be used to treat a variety of diseases. Furthermore, research into the use of (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone in drug delivery systems could lead to the development of more efficient and effective drug delivery systems. Finally, research into the use of (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone in the synthesis of new compounds and molecules could lead to the development of new materials and products.
Eigenschaften
IUPAC Name |
(4-aminophenyl)-pyrazolidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c11-9-4-2-8(3-5-9)10(14)13-7-1-6-12-13/h2-5,12H,1,6-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGKCMPJZBWLVCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNN(C1)C(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



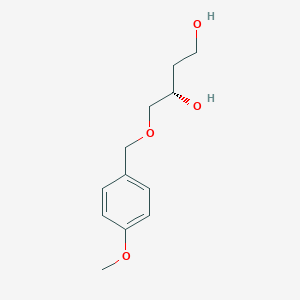
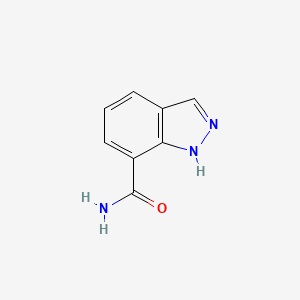
![Sodium 4'-chloro-[1,1'-biphenyl]-4-sulfonate](/img/structure/B1387652.png)
![Ethyl 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine-2-carboxylate](/img/structure/B1387653.png)
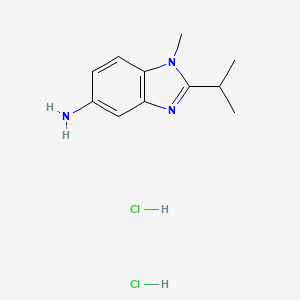
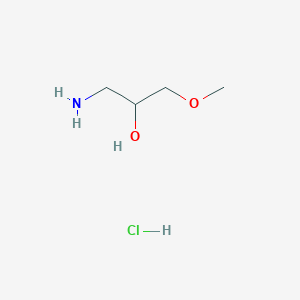
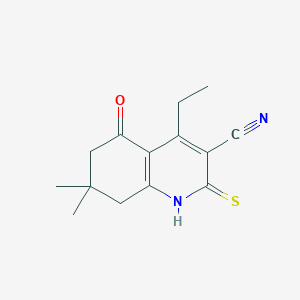
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-chloropropanamide](/img/structure/B1387659.png)
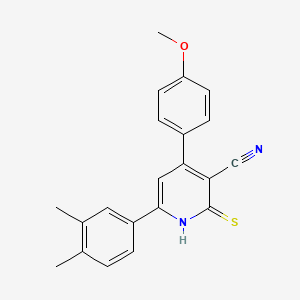
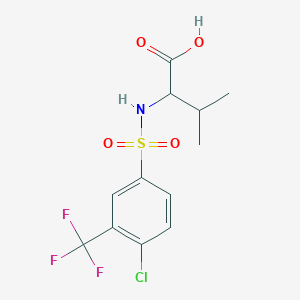
![4-amino-5-{[benzyl(methyl)amino]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B1387662.png)
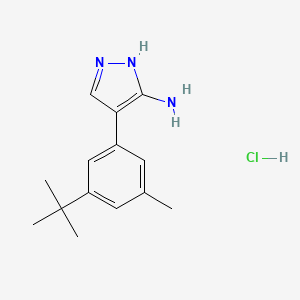
![1-[(1-Tert-butyl-5-oxopyrrolidin-3-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B1387670.png)
![3-(2-{[(4-Methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)propanoic acid](/img/structure/B1387671.png)